5-Fluoro-4-methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
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Overview
Description
5-Fluoro-4-methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with fluorine, methyl, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic synthesis. One common method involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic conditions.
Introduction of Fluorine and Methyl Groups: Fluorination and methylation can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) and methyl iodide, respectively.
Attachment of Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions using piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-4-methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazoles: These compounds share structural similarities and are also investigated for their anticancer properties.
1-(2-Pyrimidyl)piperazine: A related compound used as a metabolite in drug development.
Uniqueness
5-Fluoro-4-methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
IUPAC Name |
5-fluoro-4-methyl-6-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN6/c1-11(2)15-18-5-4-13(21-15)22-6-8-23(9-7-22)16-14(17)12(3)19-10-20-16/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTMAABQUIRQPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C3=NC(=NC=C3)C(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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